Product packaging for retroviral nucleocapsid protein NCp10(Cat. No.:CAS No. 129924-33-0)

retroviral nucleocapsid protein NCp10

Cat. No.: B1180050
CAS No.: 129924-33-0
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Description

The retroviral nucleocapsid protein NCp10 is derived from the Moloney Murine Leukemia Virus (MoMuLV) and is a fundamental reagent in retrovirology research . This small, basic protein features a highly conserved CX2CX4HX4C (CCHC) zinc-finger motif that chelates a zinc ion with high affinity, a structure critical for its multiple functions . NCp10 is a versatile nucleic acid chaperone, meaning it facilitates the rearrangement of nucleic acids into their most thermodynamically stable conformations. This activity is central to its key roles in the viral replication cycle . In the late phase of replication, NCp10 is essential for the specific packaging of the dimeric genomic RNA into new viral particles . It also catalyzes crucial steps during the reverse transcription of the viral RNA genome into DNA in the early phase of infection, including the annealing of the replication primer tRNA(Pro) to the genomic RNA and promoting the two obligatory DNA strand transfer reactions . Furthermore, research indicates that NCp10 can influence the genetic variability of the virus by modulating the activity of reverse transcriptase on RNA templates, allowing for nucleotide misincorporation . Due to its critical and multifaceted roles in viral replication, NCp10 serves as an invaluable tool for studying retroviral life cycles, nucleic acid biochemistry, and the mechanisms of chaperone-assisted reverse transcription.

Properties

CAS No.

129924-33-0

Molecular Formula

C16H16N2O3

Synonyms

retroviral nucleocapsid protein NCp10

Origin of Product

United States

Molecular Architecture and Domains of Retroviral Nucleocapsid Protein Ncp10

Structural Organization of the Zinc Finger Motif (Cys-X2-Cys-X4-His-X4-Cys)

The hallmark of most retroviral nucleocapsid proteins, including NCp10, is the presence of a zinc finger motif with the consensus sequence Cys-X2-Cys-X4-His-X4-Cys (CCHC). nih.govnih.govnih.gov This motif chelates a single zinc ion (Zn2+), an interaction that is fundamental to its structural integrity and biological function. nih.govnih.gov The binding of the zinc ion induces a specific folding of the polypeptide chain, organizing the CCHC sequence into a compact, stable domain often referred to as a "zinc knuckle." nih.govnih.gov

The three-dimensional structure of MoMuLV NCp10, determined by high-resolution NMR spectroscopy, reveals that the zinc finger forms a well-defined core. nih.gov The zinc ion is tetrahedrally coordinated by the sulfur atoms of the two cysteine residues and the nitrogen atoms of the histidine and the third cysteine residue. This coordination is crucial; mutagenesis of these zinc-ligating residues results in replication-defective viruses, highlighting the importance of the folded zinc finger structure. nih.gov The apparent affinity constant of NCp10 for the zinc ion is estimated to be greater than 10^6 M-1, indicating a very stable complex. nih.gov This stable, folded structure provides a scaffold for the presentation of other residues that are directly involved in interacting with nucleic acids. nih.gov

Comparative Analysis of Single Zinc Finger (NCp10) versus Multiple Zinc Fingers (e.g., HIV-1 NCp7)

While the CCHC zinc finger is a common feature, its number can vary between different retroviruses. MoMuLV NCp10 is characterized by a single zinc finger. nih.govnih.gov In contrast, the nucleocapsid protein of Human Immunodeficiency Virus Type 1 (HIV-1), known as NCp7, contains two tandem CCHC zinc fingers, each flanked by basic amino acid residues. nih.govnih.gov

This difference in the number of zinc fingers has significant structural and functional implications. The single zinc finger of NCp10 folds into a distinct domain, surrounded by flexible terminal regions. nih.gov HIV-1 NCp7, with its two zinc fingers, has a more complex structure where both fingers contribute to its nucleic acid binding and chaperone activities. nih.gov Although both fingers in NCp7 are structurally similar, they are not functionally equivalent. nih.gov

Despite the difference in the number of zinc-binding domains, the fundamental mechanism of nucleic acid recognition shares common features. Both NCp10 and NCp7 utilize aromatic residues within or near the zinc finger to interact with nucleic acid bases, primarily through stacking interactions. nih.gov However, the presence of two fingers in NCp7 allows for more intricate interactions, potentially enabling it to bind to more complex RNA structures or to bridge different regions of a nucleic acid molecule more effectively. nih.gov

FeatureMoMuLV NCp10HIV-1 NCp7
Virus Moloney Murine Leukemia VirusHuman Immunodeficiency Virus Type 1
Number of Amino Acids 56 nih.gov55
Number of Zinc Fingers One nih.govnih.govTwo nih.govnih.gov
Key Aromatic Residue Tryptophan-35 (Trp35) nih.govPhenylalanine-16 (Phe16), Tryptophan-37 (Trp37) nih.gov
Functional Roles RNA packaging, reverse transcription, virion assembly nih.govnih.govRNA dimerization and packaging, reverse transcription, integration nih.govnih.gov

Role of Basic Amino Acid Residues and Flanking Domains

The zinc finger motif of NCp10 is embedded within a sequence rich in basic amino acids, such as lysine (B10760008) and arginine. nih.govnih.gov These positively charged residues are not merely passive components but are critical for the protein's function, particularly its interaction with the negatively charged phosphate (B84403) backbone of nucleic acids. nih.govnih.gov In vitro and in vivo studies have shown that substituting these basic residues with neutral amino acids severely impairs viral infectivity. nih.gov This is due to defects in the packaging of genomic RNA and the initiation of reverse transcription. nih.gov

The structure of NCp10 shows that the central, well-defined zinc finger is surrounded by flexible N- and C-terminal domains. nih.gov These flanking domains, which contain many of the basic residues, are considered intrinsically disordered. nih.govnih.gov This structural flexibility allows them to adopt different conformations upon binding to nucleic acids, facilitating a tight and stable interaction. These basic residues are thought to provide additional electrostatic interactions that are necessary for high-affinity binding, complementing the specific interactions mediated by the zinc finger core. nih.gov

Conformational Dynamics and Structural Flexibility of NCp10

A key feature of the NCp10 protein is its conformational flexibility. nih.gov While the zinc finger core provides a stable structural scaffold, the N- and C-terminal arms are largely unstructured in the absence of a binding partner. nih.gov This characteristic places retroviral nucleocapsid proteins into the growing family of intrinsically disordered proteins (IDPs). nih.gov

This inherent flexibility is not a sign of instability but rather a crucial functional attribute. It allows NCp10 to act as a "nucleic acid chaperone," a protein that facilitates the rearrangement of nucleic acid structures into their most thermodynamically stable conformations. nih.gov The dynamic nature of the flanking domains enables the protein to bind to diverse nucleic acid sequences and structures, a requirement for its multiple roles in the viral life cycle, from packaging a specific genomic RNA to facilitating the complex strand transfers that occur during reverse transcription. nih.govnih.gov Upon binding to a nucleic acid, the protein can undergo a conformational change, leading to a more ordered structure that stabilizes the protein-nucleic acid complex. nih.gov

Molecular Determinants of Nucleic Acid Recognition and Binding

The binding of NCp10 to nucleic acids is a highly specific process driven by a combination of hydrophobic and electrostatic interactions. nih.gov The molecular basis for this recognition has been elucidated through structural studies of NCp10 in complex with oligonucleotides. nih.gov

A critical determinant for nucleic acid binding is the aromatic residue Tryptophan-35 (Trp35). nih.gov NMR studies have shown that this residue inserts itself between the bases of a single-stranded nucleic acid, a process known as intercalation or base stacking. nih.gov This interaction is a major contributor to the binding affinity and specificity. The fluorescence of Trp35 is completely quenched upon binding to an oligonucleotide, providing direct evidence of its intimate involvement in the complex. nih.gov

The zinc finger itself provides a well-defined surface that positions key residues for interaction. nih.gov Several residues, including Tyr28, Trp35, Lys37, Lys41, and Lys42, are located on the same face of the zinc finger, forming a "bulge" structure that is believed to be the primary site for viral RNA binding. nih.gov The hydrophobic interactions from the aromatic residues are complemented by electrostatic interactions from the surrounding positively charged lysine residues, which engage with the phosphate backbone of the nucleic acid to ensure tight and stable binding. nih.gov This combination of specific stacking interactions and non-specific electrostatic attractions allows NCp10 to bind preferentially to single-stranded RNA and DNA, a key aspect of its chaperone function. nih.gov

Functional Roles of Retroviral Nucleocapsid Protein Ncp10 in the Retroviral Life Cycle

Genomic RNA Selection, Dimerization, and Packaging

A hallmark of retroviruses is the packaging of two identical copies of the single-stranded RNA genome into each viral particle. nih.gov NCp10 is central to this process, ensuring the specific selection, dimerization, and packaging of the viral genomic RNA (gRNA) from a cellular environment rich in other RNA species.

Mechanisms of RNA Dimerization and Condensation

The dimerization of gRNA is a critical step that is believed to be a prerequisite for its packaging. nih.gov This process involves the non-covalent association of two gRNA molecules at their 5' ends, a region known as the dimer linkage structure (DLS). nih.gov In vitro studies with MoMuLV have shown that NCp10 significantly accelerates the dimerization of viral RNA. oup.comresearchgate.net The protein is thought to function by lowering the activation energy required for the conformational changes that lead to a stable dimer, effectively acting as an RNA chaperone. oup.comresearchgate.net This activity is dependent on the basic amino acid sequences that flank its zinc finger domain. researchgate.net

The process of dimerization is concentration-dependent and involves a two-step mechanism. Initially, a "kissing-loop" interaction occurs between the palindromic sequences within the DLS of two gRNA molecules. This is followed by the formation of a more stable, extended duplex. nih.gov Research on MoMuLV has identified purine-rich sequences, particularly consecutive guanines, as important enhancers of in vitro RNA dimerization. nih.gov

Specificity of Interaction with Viral Packaging Signals (Ψ)

The selective packaging of gRNA over cellular and spliced viral RNAs is mediated by a specific cis-acting packaging signal, denoted as Psi (Ψ), located in the 5' untranslated region of the gRNA. nih.govnih.gov The NCp10 domain of the Gag polyprotein is responsible for recognizing and binding to the Ψ sequence. nih.gov

Facilitation of Reverse Transcription

Following viral entry into a new host cell, NCp10 continues to play a vital role in the early stages of replication, specifically in the process of reverse transcription, where the viral RNA genome is converted into a double-stranded DNA copy. nih.gov

Primer tRNA Annealing to the Primer Binding Site (PBS)

Reverse transcription is initiated from a specific host cellular tRNA that is packaged into the virion and acts as a primer. This tRNA binds to a complementary sequence on the viral genome known as the primer binding site (PBS). nih.gov NCp10 facilitates the annealing of the primer tRNA to the PBS. researchgate.net This chaperone activity involves destabilizing the secondary structures of both the tRNA and the viral RNA, allowing for the formation of the primer-template complex necessary for the initiation of DNA synthesis. researchgate.net

NCp10 Activity Interacting Molecules Significance
RNA DimerizationTwo gRNA moleculesPrerequisite for genomic RNA packaging.
Ψ Signal BindingGag (NCp10 domain) and Ψ sequence on gRNAEnsures selective packaging of viral genome.
tRNA AnnealingPrimer tRNA and PBS on gRNAInitiates reverse transcription.

Promotion of DNA Synthesis Fidelity and Completeness

The fidelity of DNA synthesis refers to the accuracy with which a DNA polymerase copies a template strand. youtube.comassaygenie.com While the primary determinant of fidelity is the DNA polymerase itself, accessory proteins can influence this process. nih.govplos.org In the context of reverse transcription, NCp10's role appears to be more focused on the efficiency and completeness of the process rather than directly enhancing the intrinsic fidelity of the reverse transcriptase (RT). In vitro studies have shown that for some retroviruses, the nucleocapsid protein can affect the yield of the reverse transcription reaction. nih.gov By facilitating strand transfers and resolving secondary structures in the RNA template, NCp10 helps to ensure that the RT can synthesize a full-length DNA copy of the genome.

Role in Minus- and Plus-Strand DNA Transfer Reactions

The process of reverse transcription requires two strand transfer events to generate a complete double-stranded DNA copy of the viral genome with long terminal repeats (LTRs) at both ends. NCp10 is critically involved in both the minus- and plus-strand DNA transfer reactions.

The first of these is the minus-strand transfer. After the synthesis of a short DNA fragment from the 5' end of the gRNA (termed minus-strand strong-stop DNA), this fragment must be transferred to the 3' end of the gRNA to continue synthesis. In vitro reconstitution assays mimicking the MoMuLV reverse transcription process have demonstrated that NCp10 drastically enhances the efficiency of this minus-strand transfer. nih.gov This enhancement is thought to be due to interactions between RT, NCp10, and the viral RNA, which facilitate the annealing of the minus-strand strong-stop DNA to the complementary repeat region at the 3' end of the RNA genome. nih.gov The efficiency of this transfer is dependent on the homology between the repeat (R) regions at the 5' and 3' ends of the viral RNA. amanote.comnih.gov

Following the synthesis of the full-length minus-strand DNA, the plus-strand DNA is synthesized. This process also involves a strand transfer event. While the direct role of NCp10 in the plus-strand transfer of MoMuLV is less extensively characterized, its general nucleic acid chaperone activity is believed to be important. Studies on retroviral reverse transcription have shown that the removal of RNA fragments from the newly synthesized DNA is necessary for the synthesis of the second DNA strand, a process that can be influenced by the nucleocapsid protein. nih.govnih.gov

Stage of Reverse Transcription Role of NCp10 Supporting Evidence
InitiationFacilitates annealing of primer tRNA to PBS.In vitro annealing assays. researchgate.net
Minus-Strand TransferDrastically enhances the efficiency of the transfer.In vitro reconstitution assays with MoMuLV components. nih.gov
Plus-Strand TransferLikely facilitates the removal of RNA fragments and promotes strand annealing.General nucleic acid chaperone activity. nih.govnih.gov

Involvement in Virion Assembly and Maturation Processes

The retroviral nucleocapsid protein NCp10, a small, basic protein derived from the Gag polyprotein, plays a central and indispensable role in the late stages of the viral life cycle. Its functions are critical for the correct assembly of new viral particles and their subsequent maturation into infectious virions. nih.govnih.gov NCp10's involvement spans the initial packaging of the viral genome to the final structural organization of the viral core. The protein's primary activities include the specific recognition and encapsidation of the genomic RNA (gRNA), the facilitation of gRNA dimerization, and the annealing of the tRNA primer necessary for initiating reverse transcription. nih.govnih.gov These functions are largely mediated by its characteristic zinc finger domain, which is highly conserved among retroviruses. nih.govnih.gov The processing of NCp10 from its Gag precursor by the viral protease marks a critical transition, triggering the morphological changes that define a mature, infectious virion. nih.govnih.gov

Assembly of Ribonucleoprotein Complexes

A fundamental step in the retroviral assembly process is the selective packaging of the dimeric gRNA from a vast excess of cellular and spliced viral RNAs. mdpi.com NCp10 is the primary viral factor responsible for mediating this specificity. It orchestrates the formation of the core ribonucleoprotein (RNP) complex, which consists of the gRNA coated with nucleocapsid proteins. youtube.com This process is initiated by the high-affinity binding of the NCp10 domain within the Gag polyprotein to specific cis-acting packaging signals (Ψ) on the viral RNA. mdpi.comresearchgate.net

The interaction between NCp10 and the gRNA is multifaceted. The protein contains a Cys-X2-Cys-X4-His-X4-Cys (CCHC) zinc finger motif that, along with flanking basic amino acid residues, is crucial for recognizing and binding RNA. nih.govnih.gov The zinc finger is thought to correctly orient the basic domains for optimal interaction with the RNA target. nih.gov Research using synthetic NCp10 from Moloney Murine Leukaemia Virus (MoMuLV) has shown that the protein facilitates both gRNA dimerization and the annealing of the tRNA(Pro) primer to the primer binding site on the gRNA, both essential for forming a functional RNP complex. nih.gov The formation of this complex is not merely a passive encapsidation; it is an active process that helps to structure the gRNA and serves as a nucleation point for the assembly of Gag polyproteins into an immature virion. nih.govmdpi.com

ComponentRole in RNP Complex FormationKey Features
NCp10 Binds specifically to viral RNA, promotes RNA dimerization and tRNA annealing. nih.govContains a CCHC-type zinc finger and flanking basic residues. nih.govnih.gov
Genomic RNA (gRNA) Serves as the genetic blueprint and the scaffold for virion assembly. mdpi.comContains specific packaging signals (Ψ) recognized by NCp10. mdpi.com
tRNA Primer (e.g., tRNAPro) Initiates reverse transcription in the subsequent infection cycle. nih.govAnnealed to the primer binding site on the gRNA by NCp10. nih.gov

Modulation of Nucleocapsid Architecture and Plasticity

The architecture of the retroviral core is not static; it possesses a degree of structural plasticity that is essential for its function throughout the viral life cycle. NCp10 and its precursor form within the Gag polyprotein are key modulators of this architecture. nih.gov During assembly, the NC domain of Gag, in concert with the capsid (CA) domain, drives the formation of the immature Gag lattice at the plasma membrane. mdpi.com The interaction of NCp10 with RNA is thought to promote the condensation of the genome within the core. nih.gov

The term "plasticity" refers to the ability of the nucleocapsid protein sequence and structure to tolerate mutations while maintaining function, a feature that can allow viruses to adapt and enhance the efficiency of viral assembly. nih.gov The structure of MoMuLV NCp10, determined by NMR spectroscopy, reveals a well-defined central zinc finger surrounded by flexible N- and C-terminal domains. nih.gov This structural flexibility is believed to be important for its various functions, including its ability to interact with different RNA structures and other proteins. This inherent dynamism allows the nucleocapsid to undergo the significant conformational changes required during the maturation process, where the internal structure of the virion is completely reorganized following the cleavage of the Gag polyprotein. nih.govnih.gov

Structural Feature of NCp10Functional Implication
Zinc Finger (CCHC type) Essential for high-affinity RNA binding and spatial recognition of RNA targets. nih.govnih.gov
Flanking Basic Residues Critically involved in the nucleic acid annealing activities of the protein. nih.gov
Flexible N- and C-Termini Provide structural plasticity, allowing for diverse interactions and conformational changes. nih.gov

Interplay with Gag Polyprotein Processing and Viral Protease Activity

The maturation of a newly budded retroviral particle from a non-infectious to an infectious state is driven by the highly ordered, sequential cleavage of the Gag and Gag-Pol polyproteins by the viral protease (PR). nih.govnih.gov The NCp10 protein is itself a product of this processing cascade, being cleaved from the C-terminus of the Gag precursor. nih.gov The interplay between the NC domain, the Gag polyprotein, and the viral protease is tightly regulated to ensure that virion maturation occurs only after the particle has been released from the host cell. mdpi.com

The NC domain within Gag is critical for the multimerization of the polyprotein, a process that is a prerequisite for both virion assembly and the activation of the viral protease. nih.govnih.gov The oligomerization of Gag-Pol precursors, which contain the protease, is what triggers the autocatalytic release and activation of the protease. nih.gov Once active, the protease cleaves Gag at specific sites in a defined order. The cleavage that releases NCp10 from its precursor is a crucial final step in maturation. psu.edu This release triggers a dramatic structural rearrangement within the virion, leading to the condensation of the RNP complex and the formation of the characteristic conical core of the mature virus. mdpi.com Studies have identified that the cleavage site between the capsid (CA) and the nucleocapsid (NC) domains can be complex, with evidence in some retroviruses of alternative processing events that may produce related but distinct proteins, such as the nucleocapsid-related protein (NCRP) containing sequences from both CA and NC. nih.gov The precise and timely processing of the Gag polyprotein, including the liberation of NCp10, is essential for viral infectivity. nih.gov

Protein/DomainFunction in Maturation Cascade
Gag Polyprotein The primary structural precursor protein; its multimerization initiates assembly. nih.gov
NC domain (within Gag) Promotes Gag oligomerization and packages viral RNA. nih.govnih.gov
Viral Protease (PR) Cleaves Gag and Gag-Pol polyproteins to yield mature viral proteins. nih.govnih.gov
Mature NCp10 Condenses the ribonucleoprotein complex in the mature virion core. nih.govnih.gov

Nucleic Acid Chaperone Activity of Retroviral Nucleocapsid Protein Ncp10

Mechanisms of Nucleic Acid Destabilization and Unfolding

Retroviral nucleocapsid proteins, including NCp10, facilitate the rearrangement of nucleic acid secondary structures by destabilizing and unfolding them. mdpi.com This destabilization is a key component of the protein's chaperone activity, allowing it to resolve complex, and often misfolded, RNA and DNA structures that can inhibit viral replication processes. nih.govmdpi.com The mechanism for this remodeling is believed to be a direct result of the protein's multiple modes of binding to both single-stranded and double-stranded nucleic acids. nih.gov

Promotion of Complementary Nucleic Acid Annealing and Strand Exchange

A critical function of the NCp10 chaperone activity is to catalyze the annealing of complementary nucleic acid strands. nih.govnih.gov This is essential for several steps during the complex process of reverse transcription, where the single-stranded RNA genome is converted into double-stranded DNA. nih.govnih.gov NCp10 assists reverse transcriptase by chaperoning obligatory annealing reactions, such as the annealing of the primer tRNA to the primer binding site (PBS) on the viral RNA, which initiates DNA synthesis. nih.gov It also facilitates the minus- and plus-strand DNA transfers, which are crucial for the synthesis of the complete proviral DNA. nih.gov

NCp10 promotes annealing by overcoming the kinetic barriers that slow down the spontaneous association of complementary strands. nih.gov It achieves this in part by acting as a polycation, neutralizing the electrostatic repulsion between the negatively charged phosphate (B84403) backbones of the nucleic acids. nih.gov This electrostatic screening allows the strands to come into closer proximity, facilitating the search for complementary sequences and the formation of a stable duplex.

Induction of Nucleic Acid Aggregation and Condensation

NCp10, like other retroviral NC proteins, can induce the aggregation and condensation of nucleic acids. nih.govnih.gov DNA condensation is the process of compacting extended DNA molecules into compact, orderly particles. wikipedia.org This function is considered a histone-like property of the NC protein. nih.govnih.gov In the context of the virus, this condensation is thought to play a protective role, shielding the newly synthesized viral DNA from degradation by cellular nucleases before it can be integrated into the host cell's genome. nih.govnih.gov

Efficient condensation requires the full-length NC protein, including its zinc finger domains and basic amino acid residues. nih.govnih.gov The process is dependent on the molar ratio of protein to nucleic acid. nih.gov Studies on HIV-1 Gag protein, which contains the NC domain, show that aggregates can form large, spherical particles. nih.gov The aggregation is also a reversible process; the addition of excess nucleic acids can lead to the disassembly of these particles. nih.gov Research on the related HIV-1 NCp7 protein found that a significant level of DNA condensation occurs at a specific molar ratio between the protein and the DNA nucleotides. nih.gov

Table 1: DNA Condensation Efficiency by Retroviral Nucleocapsid Protein This table shows the molar ratio at which significant DNA condensation is observed, based on studies of HIV-1 NCp7, a functional analogue of NCp10.

Parameter Value
Molar Ratio for ~80% Condensation ([NC]/[DNA-nt]) ~0.2

Data sourced from studies on HIV-1 NCp7, where a decrease in YOYO-1 fluorescence was used to measure DNA condensation. nih.gov

Kinetic Characterization of Nucleic Acid Binding and Dissociation

The chaperone activity of NCp10 is fundamentally linked to the kinetics of its interaction with nucleic acids. nih.gov The process is characterized by rapid association (on) and dissociation (off) rates, which allow the protein to be highly mobile on a nucleic acid strand and to perform its remodeling functions without being permanently locked in one position. nih.gov This dynamic binding is crucial for the protein to efficiently locate and destabilize secondary structures and facilitate strand annealing. nih.govmdpi.com

The binding affinity of retroviral NC proteins varies depending on the type of nucleic acid. nih.gov Generally, they exhibit a stronger affinity for single-stranded RNA and DNA compared to double-stranded DNA. nih.govnih.gov This preferential binding is central to its destabilization activity. nih.gov The affinity for the viral genomic RNA is particularly high to ensure specific recognition and packaging. nih.gov The dissociation constant (Kd) is a measure of binding affinity, with a lower Kd indicating a stronger interaction. nih.govnih.gov

Table 2: Binding Affinity of Retroviral Nucleocapsid Protein This table provides an example of the binding affinity of a retroviral NC protein for its target nucleic acid. The value is presented as an apparent affinity constant (Ka), which is the inverse of the dissociation constant (Kd).

Interaction Apparent Affinity Constant (Ka)
Retroviral NC Protein for Genomic RNA 5 x 107 M-1

Data sourced from studies on retroviral NC proteins. nih.gov

Molecular Interactions Mediated by Retroviral Nucleocapsid Protein Ncp10

Interactions with Viral Nucleic Acids (Genomic RNA, cDNA, Primer tRNA)

The primary function of NCp10 revolves around its role as a nucleic acid chaperone, facilitating the rearrangement of nucleic acid structures into their most thermodynamically stable conformations. nih.gov This activity is crucial for several key steps in viral replication that involve the viral genome.

Genomic RNA (gRNA): NCp10 binds tightly to the dimeric viral RNA genome within the mature virion core. nih.govnih.gov This interaction is not merely structural; the chaperone activity of NCp10 is responsible for stabilizing the dimeric linkage between the two gRNA molecules after it is cleaved from the Gag precursor during viral maturation. nih.gov This stabilization is a critical step for the subsequent processes of reverse transcription. The binding involves both non-specific electrostatic interactions between the basic residues of NCp10 and the phosphate (B84403) backbone of the RNA, as well as sequence-specific interactions with guanosine (B1672433) (G) or uracil/thymine (U/T) rich sequences, which are mediated by the zinc fingers. nih.gov

Primer tRNA: The initiation of reverse transcription is a pivotal event that requires the annealing of a specific cellular transfer RNA (tRNA) to the primer binding site (PBS) on the viral gRNA. nih.govnih.gov For Moloney Murine Leukemia Virus (Mo-MuLV), the primer is tRNAPro, while for HIV-1, it is tRNALys3. nih.govnih.gov NCp10 (or the NC domain within the Gag polyprotein) facilitates this crucial annealing process. nih.govnih.gov It interacts with the primer tRNA, helping to remodel its structure to allow for efficient hybridization with the PBS. nih.govmdpi.com Studies with HIV-1 have shown that tight interactions occur between NCp7 and the anticodon domain of tRNALys3. nih.gov Furthermore, a sequence on the viral genome known as the Primer Activation Signal (PAS) is thought to interact with the T-arm of the primer tRNA, an interaction that stimulates the initiation of reverse transcription. oup.com

Complementary DNA (cDNA): During reverse transcription, NCp10 continues to play a vital role. It binds to the newly synthesized viral DNA, including the initial product known as strong-stop cDNA. nih.gov This interaction is important for facilitating the complex strand transfer events required to generate a full-length double-stranded DNA copy of the viral genome. nih.gov NCp7 has been shown to promote the annealing of the strong-stop cDNA to the 3' end of the gRNA, a necessary step for the first strand transfer. nih.gov The protein binds to double-stranded DNA in multiple ways, which is thought to be important for compacting the viral DNA within the capsid and potentially regulating the timing of capsid uncoating. nih.gov The basic residues of NCp10 are primarily responsible for the formation of stable complexes with DNA. nih.gov

Nucleic AcidInteracting Virus/ProteinKey Findings
Genomic RNA (gRNA)HIV-1 (NCp7)Stabilizes the gRNA dimer linkage in the mature virion through its nucleic acid chaperone activity. nih.gov
Primer tRNA (tRNALys3)HIV-1 (NCp7)Facilitates annealing of the primer tRNA to the Primer Binding Site (PBS) on the gRNA, a critical step for initiating reverse transcription. nih.gov
Primer tRNA (tRNAPro)Mo-MuLV (NCp10)Promotes the annealing of tRNAPro to the PBS to initiate reverse transcription. nih.govnih.gov
Complementary DNA (cDNA)HIV-1 (NCp7)Binds to strong-stop cDNA and promotes its annealing to the gRNA to facilitate strand transfers during reverse transcription. nih.gov

Protein-Protein Interactions with Other Viral Components

NCp10's functions are also modulated and supported by its interactions with other key viral proteins.

Interactions with Reverse Transcriptase (RT)

A direct physical interaction between NCp7 and the reverse transcriptase (RT) p66/p51 heterodimer has been demonstrated for HIV-1. nih.gov This interaction occurs with a 1:1 stoichiometry and an affinity of approximately 0.60 µM. nih.gov The zinc finger domains of NCp7 are crucial for this recognition, as mutations that alter the finger structure disrupt the interaction. nih.gov Functionally, this protein-protein interaction is believed to enhance the processivity of RT, allowing for more efficient synthesis of the full-length cDNA. nih.gov It is proposed that NCp7 helps to recruit RT into stable and functional nucleoprotein complexes during viral DNA synthesis and may stabilize an active conformation of the p66 catalytic subunit. nih.gov

Interactions with Integrase (IN)

The role of NCp10 in the integration of viral DNA into the host chromosome is less direct but functionally significant. While the pre-integration complex (PIC), which transports the viral cDNA to the nucleus, contains integrase (IN), it is thought to be largely devoid of mature NC protein. nih.gov However, early in vitro studies showed that HIV-1 NCp7 can slightly stimulate the cleavage activity of IN. nih.gov The interaction is likely more critical during the formation of the reverse transcription complex (RTC) and its transition into the PIC within the cytoplasm. NCp10's role in chaperoning and compacting the newly synthesized viral DNA may be crucial for presenting the DNA ends correctly to the IN enzyme before NCp10 is displaced. nih.govnih.gov

Interactions with Viral Protease (PR)

The most significant interaction between NCp10 and the viral protease (PR) is the cleavage event that liberates NCp10 from the Gag polyprotein precursor. nih.govmdpi.com This proteolytic processing is an essential step in viral maturation, transforming a non-infectious immature particle into an infectious virion. nih.govnih.gov Studies on Mo-MuLV have shown that mutating the cleavage site between the capsid (CA) and NCp10 domains abolishes the maturation of both proteins and renders the resulting virus particles non-infectious. nih.gov While PR cleaves numerous host and viral proteins, a stable, functional interaction between the mature NCp10 protein and PR post-cleavage has not been well-documented. mdpi.commdpi.com The primary relationship is that of an enzyme (PR) and its substrate (the Gag polyprotein).

Interactions with Capsid Protein (CA)

NCp10 and the capsid protein (CA) are linked as adjacent domains within the Gag polyprotein, and their correct separation by viral protease is critical. nih.gov In Mo-MuLV, preventing the CA-NC cleavage blocks the production of infectious virus. nih.gov Interestingly, some research suggests a functional synergy between the two mature proteins even after cleavage. In vitro studies have found that the tRNA annealing activity of HIV-1 NCp7 was more effective when combined with the C-terminal domain of CA, suggesting a cooperative interaction that may influence the initiation of reverse transcription. nih.gov

Viral ProteinInteracting Virus/ProteinNature of InteractionFunctional Consequence
Reverse Transcriptase (RT)HIV-1 (NCp7)Direct physical binding; zinc fingers of NCp7 are critical. nih.govEnhances RT processivity and recruitment to the nucleoprotein complex. nih.gov
Integrase (IN)HIV-1 (NCp7)Indirect/transient; NCp7 chaperones vDNA for presentation to IN. nih.govMay facilitate the initiation of integration by stimulating IN's catalytic activity. nih.gov
Viral Protease (PR)Mo-MuLV, HIV-1PR cleaves the Gag polyprotein to release mature NCp10/NCp7. nih.govnih.govEssential for viral maturation and infectivity. nih.gov
Capsid Protein (CA)Mo-MuLV, HIV-1Cleavage at the CA-NC junction is vital. nih.gov Functional synergy observed post-cleavage. nih.govRequired for maturation. May cooperatively enhance tRNA annealing for reverse transcription. nih.govnih.gov

Interactions with Host Cellular Factors

Retroviruses co-opt numerous host cell proteins to facilitate their replication, and the NCp10 domain of Gag is a key platform for many of these interactions.

One of the most studied interactions is with the APOBEC3G (A3G) protein, a host cytidine (B196190) deaminase that acts as a restriction factor against HIV-1. nih.gov In the absence of the viral Vif protein, A3G is incorporated into new virions through a direct, RNA-dependent interaction with the NC domain of Gag. nih.gov Once inside the new target cell, A3G deaminates cytosines in the newly synthesized viral DNA, leading to non-viable progeny.

The NC domain also interacts with Staufen-1 (Stau1) , a host double-stranded RNA-binding protein involved in RNA transport. This interaction is believed to be important for the trafficking of Gag and the viral gRNA within the cell. nih.gov Another identified partner is the eukaryotic translation elongation factor eEF1A , which binds to the NC domain in an RNA-dependent manner and may play a role in linking viral translation to the assembly process. nih.gov

Furthermore, the NC protein has been shown to interact directly with the cytoskeletal protein F-actin . This interaction, mediated by the NC domain, is thought to be important for the transport and assembly of Gag at the plasma membrane. Cellular fractionation experiments have shown that cleaved, mature NCp7 remains associated with the host cell cytoskeleton.

Host FactorInteracting Virus/ProteinKey FindingsImplication for Viral Lifecycle
APOBEC3G (A3G)HIV-1 (Gag-NC)RNA-dependent interaction leads to A3G packaging into virions. nih.govA3G is a restriction factor; this interaction is counteracted by the viral Vif protein. nih.gov
Staufen-1 (Stau1)HIV-1 (Gag-NC)Interaction with the dsRNA-binding protein Stau1. nih.govImplicated in the intracellular trafficking of Gag and gRNA. nih.gov
eEF1AHIV-1 (Gag-NC)RNA-dependent interaction with a key translation elongation factor. nih.govMay help coordinate viral protein synthesis with virion assembly. nih.gov
F-actinHIV-1 (NCp7/Gag-NC)Direct, dose-dependent binding of NC to F-actin filaments.Important for the transport of Gag to the plasma membrane for assembly.

Modulation by Cellular Restriction Factors (e.g., APOBEC3G)

The retroviral nucleocapsid protein NCp10 of the Moloney Murine Leukemia Virus (MoMuLV) is a target for modulation by host cellular restriction factors, which represent a form of intrinsic immunity against retroviral infection. A key family of these factors is the apolipoprotein B mRNA-editing enzyme catalytic polypeptide-like 3 (APOBEC3) proteins. nih.gov In mice, the relevant ortholog is murine APOBEC3 (mA3), while human cells express APOBEC3G (hA3G). Both have been shown to interact with and inhibit MoMuLV. nih.gov

The primary mechanism of APOBEC3-mediated restriction of many retroviruses, such as HIV-1, involves the deamination of cytidine to uridine (B1682114) on the single-stranded viral DNA intermediate produced during reverse transcription. nih.govnih.gov This leads to G-to-A hypermutations in the resulting proviral DNA, which can inactivate viral genes and regulatory elements. nih.gov However, research indicates a different primary mechanism of action against MoMuLV.

Studies have demonstrated that both mA3 and hA3G are incorporated into MoMuLV particles during budding. nih.gov This incorporation is a prerequisite for their antiviral activity. While hA3G can induce detectable G-to-A mutations in MoMuLV DNA, the level of mutation induced by the cognate mouse protein, mA3, is surprisingly minimal to non-existent, despite its ability to inactivate the virus. nih.gov This suggests that MoMuLV has evolved a degree of resistance to the deaminase activity of mA3 but remains susceptible to other inhibitory functions. nih.gov

Further investigation into the non-deaminase-based restriction has revealed that the incorporation of mA3 into MoMuLV virions correlates with a significant reduction in the activity and fidelity of the reverse transcriptase (RT) enzyme. nih.gov This impairment of the RT function occurs independently of significant hypermutation, providing a distinct mechanism for viral inhibition. It is proposed that the presence of APOBEC3 proteins within the virion interferes with the complex and highly orchestrated process of reverse transcription, a process heavily chaperoned by the NCp10 protein.

Interestingly, another host factor, the RNA helicase MOV10, which can inhibit HIV-1 replication, is known to interact with APOBEC3G. nih.gov While its direct effect on NCp10 is less characterized, MOV10 can counteract the HIV-1 Vif protein, which normally degrades APOBEC3G, thereby enhancing the levels of APOBEC3G in cells and virions. nih.gov This highlights the complex interplay between multiple host factors that can collectively modulate the retroviral replication environment.

Host FactorInteracting Viral ComponentOutcome of InteractionResearch Finding
murine APOBEC3 (mA3) MoMuLV virion (implying Gag/NCp10)Packaged into virions; inhibits infectivity with minimal to no hypermutation. nih.govReduces reverse transcriptase activity and fidelity. nih.gov
human APOBEC3G (hA3G) MoMuLV virion (implying Gag/NCp10)Packaged into virions; inhibits infectivity and induces some G-to-A mutations. nih.govDemonstrates that MoMuLV is susceptible to non-cognate APOBEC3 proteins. nih.gov
MOV10 APOBEC3GStabilizes APOBEC3G by interfering with Vif-mediated degradation (in HIV-1). nih.govSuggests a synergistic antiviral effect among host restriction factors. nih.gov

Engagement with Host RNA Processing Machinery and Associated Proteins

The replication of retroviruses is critically dependent on the host cell's machinery for the synthesis, processing, and transport of RNA. The full-length, unspliced viral RNA serves a dual role: as the mRNA for the translation of Gag and Gag-Pol polyproteins and as the genomic RNA (gRNA) that must be packaged into new virions. nih.gov The nucleocapsid (NC) domain of the Gag polyprotein, which becomes NCp10 after proteolytic cleavage, is central to the specific recognition and packaging of the gRNA. This process necessitates a complex engagement with the host's nuclear RNA processing and export machinery.

While the majority of Gag synthesis and virus assembly occurs in the cytoplasm, there is substantial evidence that a population of retroviral Gag proteins, including that of MoMuLV, traffics through the nucleus. biorxiv.org This nuclear localization is believed to be crucial for Gag to locate and bind the unspliced gRNA, effectively earmarking it for export and encapsidation while distinguishing it from spliced viral mRNAs destined solely for translation. nih.gov The interaction of the NCp10 domain of Gag with the viral RNA packaging signal (Psi) is a high-affinity, specific event that forms the core of the ribonucleoprotein (RNP) complex. nih.gov

This selection and transport process implies a direct or indirect interaction with host proteins that regulate RNA fate. Heterogeneous nuclear ribonucleoproteins (hnRNPs) are a large family of RNA-binding proteins that play key roles in pre-mRNA splicing, nuclear export, and translation. nih.govmdpi.com While direct interaction studies between MoMuLV NCp10 and specific hnRNPs are not extensively detailed, the functional context strongly suggests such engagement. In other viral systems, these interactions are well-documented. For instance, the nucleocapsid protein of SARS-CoV-2 has been shown to co-opt host hnRNPs like TDP-43, FUS, and hnRNPA2 by partitioning into liquid-liquid phase-separated droplets with them, potentially creating a favorable environment for viral replication. nih.gov Similarly, the nucleocapsid protein of Influenza A virus interacts with host hnRNP-C, which negatively regulates viral growth. mdpi.com

For retroviruses, Gag's ability to shuttle into the nucleus and mediate the export of unspliced RNA suggests it hijacks components of the host's nuclear export pathways, which are often regulated by hnRNPs. nih.gov For example, some simple retroviruses utilize cis-acting viral sequences that bind directly to host export factors, while others, like Rous Sarcoma Virus, may involve Gag shuttling to export the gRNA. nih.gov The Gag protein itself, by binding the gRNA, likely competes with or recruits host factors to prevent the gRNA from being spliced and to facilitate its transport to the cytoplasm for assembly. This engagement represents a critical interface between the viral NCp10 protein and the host's RNA processing and transport systems.

Host Protein Family/ComponentPotential Interacting Viral ProteinImplied Function in Viral ContextEvidence/Rationale
hnRNP Family (e.g., hnRNPA1/A2, C, F) Retroviral Gag/NCp10Regulation of viral RNA splicing, nuclear export, and stability. nih.govDocumented interactions with other viral nucleocapsid proteins (e.g., SARS-CoV-2, Influenza A) suggest a general strategy for viruses to co-opt host RNA metabolism. mdpi.comnih.gov
Nuclear Export Machinery (e.g., CRM1/XPO1 pathway components) Retroviral GagFacilitation of unspliced genomic RNA export from the nucleus to the cytoplasm.Nuclear trafficking of Gag proteins is observed and linked to the export and packaging of genomic RNA. nih.govbiorxiv.org
RNA Helicases (e.g., DDX18) Viral proteins (e.g., PRRSV NSP10)Unwinding RNA structures to facilitate replication and transcription.In other RNA viruses, host helicases are recruited to the replication complex by viral proteins to modulate viral RNA synthesis. nih.gov

Evolutionary Biology of Retroviral Nucleocapsid Proteins

Conservation of Nucleocapsid Protein Domains Across Retroviridae

A defining feature of retroviral nucleocapsid proteins across the Retroviridae family, with the notable exception of spumaviruses, is the presence of one or two highly conserved zinc finger (ZF) motifs. nih.govnih.gov These motifs typically follow the invariant Cys-X2-Cys-X4-His-X4-Cys (CCHC) sequence, which chelates a zinc ion and is essential for the proper folding and function of the protein. nih.govacs.org This CCHC array is critical for the recognition and packaging of the viral RNA genome, as well as for the infectivity of the resulting virions. nih.gov

The structure of these zinc fingers has been determined to be independently folded, non-interacting domains connected by a flexible polypeptide chain. nih.govnih.gov This structural arrangement is complemented by flanking basic amino acid residues that contribute to the protein's potent nucleic acid binding and annealing activities. oup.comresearchgate.net These basic regions, along with the ZF domains, are crucial for the NC protein's "chaperone" activity during reverse transcription. oup.comnih.gov

The table below summarizes the key conserved domains of retroviral NC proteins.

Table 1: Conserved Domains and Motifs in Retroviral Nucleocapsid Proteins
Domain/Motif Sequence/Feature Primary Function(s) Reference(s)
Zinc Finger (ZF) Cys-X2-Cys-X4-His-X4-Cys (CCHC) Genomic RNA recognition and packaging, virion infectivity, reverse transcription chaperoning nih.gov, acs.org
Basic Residues Flanking regions rich in Lysine (B10760008) and Arginine Non-specific nucleic acid binding, nucleic acid annealing, virion assembly oup.com, nih.gov

Phylogenetic Analysis and Shared Ancestry of Retroviral NC Proteins

Phylogenetic analyses have been instrumental in deciphering the evolutionary history of retroviruses and their constituent proteins. nih.govuchicago.edu The amino acid sequences of retroviral proteins, including NC, can change at a remarkably high rate. uchicago.edunih.gov Despite this rapid evolution, conserved regions like the CCHC motif in NC and the major homology region (MHR) in the capsid protein provide crucial anchor points for establishing evolutionary relationships. nih.gov

Sensitive profile-profile searches have revealed highly significant similarities between the CA-NC module of retroviruses and the corresponding proteins in other reverse-transcribing virus families, such as Caulimoviridae, Pseudoviridae, and Metaviridae. nih.gov This shared homology strongly suggests that these diverse viral families evolved from a common ancestor that possessed a CA/CP-NC module. nih.gov This ancestral virus likely existed before the divergence of plants and opisthokonts (fungi and animals). nih.gov

The evolutionary tree of retroviruses, constructed through the alignment of protein sequences like reverse transcriptase and NC, reveals a complex history of divergence and adaptation. uchicago.edunih.gov The relationships inferred from these molecular phylogenies are consistent with a model where exogenous retroviruses emerge as transient bursts against a backdrop of more stable, germline-encoded endogenous retroviruses. uchicago.edunih.gov

Table 2: Evidence for Shared Ancestry of Retroviral NC Proteins

Evidence Type Finding Implication Reference(s)
Sequence Homology Significant sequence similarity in the CA-NC module across Retroviridae, Caulimoviridae, Pseudoviridae, and Metaviridae. A common viral ancestor for these families. nih.gov
Conserved Motifs Presence of the CCHC zinc finger motif across most retroviral genera. A fundamental, ancestral function for this domain in nucleic acid interaction. nih.gov, nih.gov

Co-evolutionary Dynamics Between Retroviral NCs and Host Organisms

The relationship between retroviruses and their hosts is a classic example of a co-evolutionary "arms race," where the host evolves defense mechanisms against the virus, and the virus, in turn, evolves to evade these defenses. oup.comnih.govinfectioncontroltoday.com The retroviral nucleocapsid protein is a key battleground in this conflict.

Host organisms have evolved a variety of innate defense proteins, known as restriction factors, that target different stages of the retroviral life cycle. nih.govnih.gov Some of these factors directly or indirectly interact with the viral core, where the NC protein is a major component. For example, APOBEC3G, a cytidine (B196190) deaminase, gets incorporated into budding virions through an interaction with the Gag polyprotein, including the NC domain, and subsequently induces mutations in the viral DNA during reverse transcription. nih.gov Another host factor, the zinc-finger antiviral protein (ZAP), is known to inhibit the replication of various RNA viruses, including retroviruses, by directing the degradation of viral RNAs. mdpi.com

In response to this selective pressure, retroviruses continuously mutate. The high mutation rate of retroviral genes, including the gag gene encoding NC, allows for the rapid selection of variants that can escape host restriction. uchicago.edunih.gov This dynamic interplay drives the polymorphism and polygenicity observed in host antiviral genes and the corresponding viral proteins. oup.com This ongoing conflict is a major force shaping the evolution of both retroviral NC proteins and the host's antiviral arsenal. nih.govnih.gov

Identification and Functional Analysis of Endogenous Retroviral (ERV) NC Homologs

Over millions of years, retroviral infections of germline cells have led to the integration of retroviral genomes into the host's own DNA, where they are inherited in a Mendelian fashion. frontiersin.orgfrontiersin.org These integrated elements are known as endogenous retroviruses (ERVs). The human genome contains thousands of ERV segments, which constitute approximately 8% of our DNA. frontiersin.orgnih.gov While most of these ERVs are inactive due to accumulated mutations, some have retained the ability to be transcribed and even produce proteins. nih.govnih.gov

Homologs of retroviral genes, including gag (which encodes the NC protein), can be identified within the genomes of various mammals, including humans. wikipedia.orgwikipedia.org For instance, the genomes of cetaceans like the killer whale contain endogenous gammaretrovirus sequences. wikipedia.org These ERV-derived proteins can sometimes be co-opted by the host for physiological functions, a process known as exaptation. mdpi.com

A prime example of this is Syncytin-1, a protein encoded by the env gene of an ERV (HERV-W) that is essential for human placental development. wikipedia.orgresearchgate.net While Syncytin is an envelope protein homolog, not an NC homolog, its study demonstrates the principle of ERV gene co-option. More directly related to NC, the reactivation of ERVs, including the expression of Gag proteins, has been observed in various contexts, including certain diseases. nih.gov For example, mouse endogenous MLV proteins, including the nucleocapsid, have been found to be upregulated in cell culture and can affect the intercellular spread of protein aggregates associated with neurodegenerative diseases. nih.gov The study of these ERV NC homologs provides a fascinating window into the long-term evolutionary interplay between retroviruses and their hosts, revealing how ancient viral components can be repurposed or become involved in host cellular processes. frontiersin.orgnih.gov

Advanced Research Methodologies for Investigating Retroviral Nucleocapsid Protein Ncp10

Structural Biology Approaches

Unraveling the three-dimensional architecture of NCp10 and its assemblies is fundamental to understanding its mechanism of action. Structural biology provides the tools to visualize these molecules at atomic or near-atomic resolution, offering a static yet insightful snapshot of their functional states.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Protein and Nucleic Acid Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in determining the solution-state structure of NCp10 and its interactions with nucleic acids. springernature.comresearchgate.net This technique is particularly powerful for studying dynamic and flexible molecules like NCp10, which has intrinsically disordered regions flanking a central zinc finger. springernature.com

The three-dimensional structure of the 56-amino acid NCp10 from Moloney Murine Leukemia Virus (MoMLV) was successfully determined using 600 MHz 1H NMR spectroscopy. springernature.com The process involved the complete assignment of proton resonances using techniques such as phase-sensitive double-quantum-filtered COSY (DQF-COSY), TOCSY, and NOESY. springernature.com From the NOESY spectra, 597 structural constraints were derived and used for distance geometry calculations to generate the protein's structure. springernature.com The resulting structure revealed a well-defined central zinc finger, composed of a Cys-X2-Cys-X4-His-X4-Cys motif, surrounded by flexible N- and C-terminal domains. springernature.com

Furthermore, NMR has been pivotal in characterizing the complex formed between NCp10 and single-stranded nucleic acids. The structure of a complex between a biologically active fragment of NCp10 (amino acids 14-53) and the pentanucleotide d(ACGCC) was determined using 2D 1H NMR methods. nih.govnih.gov This study utilized 577 NOE distance restraints, including 40 intermolecular restraints, to define the structure of the complex. nih.govnih.gov A key finding was the insertion of the Tryptophan-35 (Trp35) residue of NCp10 between the guanine (B1146940) and cytosine bases of the oligonucleotide, a crucial interaction for nucleic acid binding. nih.govnih.gov This interaction was also supported by fluorescence quenching experiments where the intrinsic fluorescence of Trp35 was completely quenched upon binding to the nucleic acid. nih.govnih.gov

NMR Study Techniques Used Key Findings Reference(s)
NCp10 Structure Determination1H NMR (COSY, TOCSY, NOESY)Determined the 3D solution structure, revealing a central zinc finger and flexible termini. springernature.com
NCp10-d(ACGCC) Complex2D 1H NMR, Fluorescence QuenchingShowed insertion of Trp35 into the nucleic acid and identified key interaction surfaces. nih.govnih.gov

X-ray Crystallography in the Study of Retroviral NC Structures

X-ray crystallography is a powerful technique for obtaining high-resolution structures of macromolecules, but its application to retroviral nucleocapsid proteins like NCp10 has been challenging. This is often due to the intrinsic flexibility of NC proteins and the polymorphic nature of the capsid assemblies they are part of. uu.nl While a specific crystal structure for the full-length NCp10 is not prominently documented, crystallographic studies of larger retroviral capsid proteins (CA) and their assemblies have provided contextual understanding of the environment in which NCp10 functions. uu.nlnih.govresearchgate.net

Challenges in crystallizing NCp10 may stem from its flexible tails, which can inhibit the formation of a well-ordered crystal lattice. However, the zinc finger domain itself presents a more structured target, and crystallographic studies of similar zinc finger domains from other proteins provide valuable comparative information. nih.govnih.govelifesciences.org

Cryo-Electron Microscopy and Tomography for Virion and RNP Architectures

Cryo-electron microscopy (cryo-EM) and cryo-electron tomography (cryo-ET) have emerged as revolutionary techniques for visualizing the three-dimensional structure of complex biological assemblies like viruses in their near-native state. nih.govnih.govelifesciences.org These methods are particularly well-suited for studying the pleomorphic nature of retroviral particles and the internal organization of the ribonucleoprotein (RNP) core. uu.nlnih.gov

Cryo-ET allows for the 3D reconstruction of individual virions, providing unprecedented views of the internal arrangement of the genomic RNA and associated nucleocapsid proteins. nih.govnih.govnih.gov Studies combining cryo-ET with subtomogram averaging have been used to determine the structure of immature and mature retroviral lattices, revealing the dramatic structural rearrangements that occur during viral maturation. researchgate.net For MoMLV, this approach has shown that the mature core, which contains NCp10, can adopt variable, multilayered morphologies and does not always form a closed structure. researchgate.net

A significant application of cryo-ET has been in the structural characterization of retroviral RNA packaging elements. nih.gov For example, the global structure of a conserved retroviral RNA packaging element was confirmed by cryo-ET, making it one of the smallest RNA structures characterized by this method and among the largest determined by NMR. nih.gov This integrated approach provides a powerful means to bridge atomic-resolution details with the larger architectural context of the virion.

Biochemical and Biophysical Characterization Techniques

To complement the static structural views provided by methods like NMR and cryo-EM, a range of biochemical and biophysical techniques are employed to probe the dynamic aspects of NCp10 function, particularly its interactions with nucleic acids and its chaperone activity. youtube.comspringernature.com

In Vitro Nucleic Acid Binding Assays (e.g., Gel Shift, Fluorescence Quenching, Filtration)

A variety of in vitro assays are used to quantify the binding affinity and specificity of NCp10 for different nucleic acid substrates.

Electrophoretic Mobility Shift Assay (EMSA): Also known as a gel shift assay, EMSA is a straightforward technique to detect protein-nucleic acid interactions. researchgate.netnih.govnih.gov The principle is that a nucleic acid-protein complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free nucleic acid. nih.gov By titrating the protein concentration against a fixed amount of labeled nucleic acid (often with a radioactive or fluorescent tag), one can determine the dissociation constant (Kd) of the interaction. nih.gov This assay can also be used to assess binding specificity by including competitor nucleic acids. cam.ac.uk

Fluorescence Quenching/Anisotropy: The intrinsic fluorescence of tryptophan residues in NCp10, such as Trp35, provides a sensitive probe for nucleic acid binding. nih.govwikipedia.org As mentioned earlier, the binding of a nucleic acid can quench this fluorescence, and the extent of quenching can be used to determine binding affinity. nih.govnih.gov Fluorescence anisotropy (or fluorescence polarization) is another powerful technique. springernature.comembopress.orgnih.govembopress.org It measures the change in the rotational speed of a fluorescently labeled nucleic acid upon binding to a protein. embopress.orgnih.gov The larger size of the protein-nucleic acid complex leads to slower tumbling and an increase in fluorescence anisotropy, which can be used to quantify the binding interaction. embopress.orgnih.gov

Filter Binding Assays: This is a classic and simple method for measuring protein-nucleic acid interactions. nih.govnih.gov The assay relies on the property of nitrocellulose filters to bind proteins but not free nucleic acids. nih.gov When a mixture of protein and radiolabeled nucleic acid is passed through the filter, the protein and any bound nucleic acid will be retained, while free nucleic acid passes through. nih.gov By measuring the amount of radioactivity on the filter at different protein concentrations, a binding curve can be generated. nih.gov

Assay Type Principle Information Obtained Example Application for NCp10
EMSA Separation of protein-nucleic acid complexes from free nucleic acid by gel electrophoresis. nih.govBinding affinity (Kd), specificity, stoichiometry. nih.govDemonstrating the binding of NCp10 to specific RNA sequences.
Fluorescence Quenching Decrease in the intrinsic fluorescence of Trp residues upon nucleic acid binding. wikipedia.orgBinding affinity, role of specific residues in binding. nih.govnih.govShowing the involvement of Trp35 in the NCp10-nucleic acid interaction. nih.govnih.gov
Fluorescence Anisotropy Change in the rotational diffusion of a fluorescently labeled nucleic acid upon protein binding. embopress.orgnih.govBinding affinity, kinetics. nih.govQuantifying the thermodynamics of NCp10 binding to various nucleic acid structures.
Filter Binding Assay Retention of protein-nucleic acid complexes on a nitrocellulose filter. nih.govBinding affinity, specificity. nih.govnih.govEarly studies confirming the RNA binding activity of retroviral NC proteins. nih.gov

Single-Molecule Force Spectroscopy for Nucleic Acid Chaperone Activity

The nucleic acid chaperone activity of NCp10, which involves the destabilization of incorrect nucleic acid structures and facilitation of the formation of more stable, functionally relevant conformations, can be directly investigated using single-molecule force spectroscopy. nih.gov Techniques like optical tweezers and magnetic tweezers allow for the manipulation and application of piconewton-scale forces to individual nucleic acid molecules. nih.govembopress.org

In a typical experiment, a single nucleic acid molecule, such as a DNA or RNA hairpin, is tethered between two beads, one of which is held by a micropipette or a surface, and the other is trapped by a laser (optical tweezers) or a magnetic field (magnetic tweezers). nih.govembopress.org The force required to unfold the nucleic acid structure can be measured with high precision. By introducing NCp10 into the system, its effect on the stability of the nucleic acid can be observed in real-time. nih.gov

A hallmark of nucleic acid chaperone activity is the lowering of the force required to unfold a nucleic acid duplex or hairpin, indicating that the protein destabilizes the structure. nih.gov Conversely, chaperones can also facilitate the annealing of complementary strands at forces where spontaneous annealing would be slow or non-existent. nih.gov While specific single-molecule force spectroscopy studies focusing exclusively on MoMLV NCp10 are emerging, the principles have been well-established for other nucleic acid chaperones, including the HIV-1 NCp7 protein. nih.gov These studies provide a powerful framework for dissecting the mechanistic details of how NCp10 remodels nucleic acid structures, a critical aspect of its function in reverse transcription and viral assembly. nih.govembopress.org

Reconstitution Systems for Studying Viral Processes

Reconstitution systems are invaluable tools for dissecting the intricate functions of retroviral proteins like NCp10 in a controlled, cell-free environment. These systems allow researchers to study specific viral processes, such as reverse transcription and uncoating, by isolating them from the complexity of a live cell. nih.gov For instance, a cell-free system has been developed to recapitulate the early stages of retroviral replication, including membrane fusion and the formation of an active reverse transcription complex. nih.gov This approach has revealed that membrane fusion alone is not enough to trigger the reverse transcription complex; ATP hydrolysis and cellular factors larger than 5 kDa are also necessary. nih.gov

Furthermore, in vitro reconstitution assays have been instrumental in understanding the assembly of retroviral particles. By combining purified viral components, including NCp10, researchers can observe the spontaneous assembly of virus-like particles, providing insights into the structural and functional roles of individual proteins. The study of reconstituted human endogenous retrovirus (HERV) has demonstrated that viral proteins can be synthesized from a reconstructed ancestral DNA sequence to form functional particles capable of infection and integration. plos.orgplos.org These reconstituted systems have shown that the process is dependent on reverse transcription, as evidenced by its inhibition with azidothymidine (AZT). plos.org

Cell-free systems have also been crucial in studying HIV replication. utah.edu By reconstituting efficient HIV reverse transcription and integration in a test tube, researchers have discovered that the viral capsid plays an active role in supporting these processes. utah.edu Such systems offer a powerful platform for the systematic analysis of viral replication and integration, shedding light on the early phases of the viral life cycle. utah.edu

The following table summarizes key features of reconstitution systems used in retroviral research:

Interactive Data Table: Features of Retroviral Reconstitution Systems

Feature Description Key Findings
System Type Cell-free extracts, purified protein and nucleic acid mixtures. Allows for the study of isolated viral processes without cellular interference.
Viral Processes Studied Viral assembly, uncoating, reverse transcription, integration. nih.govutah.edu Revealed requirements for ATP and cellular cofactors in reverse transcription. nih.gov
Key Components Purified NCp10, viral RNA, reverse transcriptase, integrase, cellular extracts. Demonstrated the essential role of NCp10 in RNA packaging and annealing of tRNA primer. nih.gov
Advantages Controlled environment, ability to manipulate individual components, quantitative analysis. Facilitates the identification and characterization of cellular factors involved in viral replication. nih.gov

Genetic and Molecular Biology Approaches

Site-directed mutagenesis is a powerful technique used to investigate the function of specific amino acid residues within a protein. nih.gov In the context of retroviral NCp10, this approach has been extensively used to probe the roles of its highly conserved zinc finger motifs. nih.gov These motifs, characterized by a Cys-X2-Cys-X4-His-X4-Cys sequence, are critical for the protein's function. nih.gov

Mutations introduced into these zinc finger domains often lead to significant functional impairments. For example, altering the cysteine or histidine residues involved in zinc coordination can disrupt the structural integrity of the domain, leading to a loss of nucleic acid binding and chaperone activity. nih.gov Studies have shown that such mutations can severely impact viral infectivity and replication. researchgate.netnih.govnih.govjmb.or.kr The functional consequences of these mutations are often assessed through a variety of assays, including measurements of viral particle production, RNA packaging efficiency, and the ability of the virus to complete reverse transcription and integration in target cells.

The impact of mutations on viral fitness is a key area of investigation. jmb.or.kr Changes in the spike protein of SARS-CoV-2, for instance, have been shown to affect both infectivity and the ability to evade the host immune response. nih.govnih.govjmb.or.krbohrium.com Similarly, mutations in NCp10 can have a profound effect on the retroviral life cycle. nih.gov Understanding these functional consequences is crucial for developing antiviral strategies. nih.gov

The table below provides examples of mutations in retroviral proteins and their observed functional consequences:

Interactive Data Table: Examples of Functional Impairment Studies

Protein/Virus Mutation Type Functional Consequence
Retroviral NCp10 Zinc finger substitution Impaired RNA binding and packaging, reduced viral infectivity. nih.gov
SARS-CoV-2 Spike D614G Increased viral infectivity. nih.govnih.gov
SARS-CoV-2 Spike Deletion of glycosylation sites Drastically reduced infectivity. nih.govnih.gov
JAK2 (in MPNs) V617F Persistent activation of JAK2-STAT5 signaling. nih.gov

To obtain the large quantities of pure NCp10 required for structural and functional studies, researchers rely on recombinant protein expression and purification techniques. A common strategy involves expressing the NCp10 gene in Escherichia coli. nih.gov The gene is typically cloned into a plasmid vector that can be introduced into the bacteria, which then produce the protein. nih.gov

Following expression, the bacterial cells are lysed, and the NCp10 protein is purified from the cellular components. Purification often involves a series of chromatography steps. nih.govnih.govyoutube.com For example, techniques like ion-exchange chromatography and affinity chromatography can be used to separate NCp10 from other proteins based on its charge and binding properties. nih.govyoutube.com The purity of the final protein product is typically assessed by methods such as SDS-PAGE and its concentration determined by spectrophotometry. nih.gov

The development of efficient purification strategies is critical for obtaining high-quality protein for downstream applications. youtube.com For instance, the purification of viral vectors for gene therapy faces similar challenges in terms of scalability and product purity. youtube.com Innovations in resin design and chromatography methods are continuously being developed to improve the efficiency and yield of protein purification. youtube.com

The following table outlines a typical strategy for the recombinant expression and purification of NCp10:

Interactive Data Table: NCp10 Recombinant Production Strategy

Step Method Purpose
Expression E. coli expression system High-level production of recombinant NCp10. nih.gov
Cell Lysis Sonication or chemical lysis Release of the expressed protein from bacterial cells.
Initial Purification Ion-exchange chromatography (e.g., DEAE-cellulose) Separation based on net charge. nih.gov
Intermediate Purification Affinity chromatography (e.g., heparin-sepharose) Separation based on specific binding to nucleic acids.
Final Polishing Size-exclusion chromatography Separation based on size and removal of aggregates. youtube.com
Purity Assessment SDS-PAGE, Mass Spectrometry Verification of protein purity and identity. nih.gov

Computational and Bioinformatics Approaches

Computational and bioinformatics tools are essential for analyzing the sequence of NCp10, identifying conserved motifs, and predicting its three-dimensional structure. nih.govresearchgate.netyoutube.com Sequence alignment programs are used to compare NCp10 sequences from different retroviruses, which helps in identifying conserved regions that are likely to be functionally important. nih.govnih.govgeneiousbiologics.com This comparative analysis has been crucial in defining the conserved zinc finger motifs that are a hallmark of retroviral nucleocapsid proteins. nih.gov

Various web-based servers and standalone software packages are available for performing sequence analysis and homology modeling. youtube.comnih.gov These tools often incorporate sophisticated algorithms to improve the accuracy of alignments and model building. plos.org

The table below lists some of the key bioinformatics approaches used in the study of NCp10:

Interactive Data Table: Bioinformatics Tools for NCp10 Analysis

Approach Description Application to NCp10
Sequence Alignment Comparison of amino acid sequences to identify regions of similarity. nih.gov Identification of conserved domains and motifs, such as the zinc fingers. nih.govnih.gov
Motif Prediction Identification of short, conserved sequence patterns with functional significance. nih.govresearchgate.net Pinpointing the CCHC zinc finger consensus sequence.
Homology Modeling Prediction of 3D protein structure based on a known template structure. nih.govnih.govmicrobenotes.com Generating structural models of NCp10 to understand its fold and function. plos.orgyoutube.com
Phylogenetic Analysis Study of evolutionary relationships between different NCp10 sequences. nih.gov Understanding the evolution and diversity of retroviral nucleocapsid proteins.

Computational methods play a crucial role in predicting the interactions of NCp10 with nucleic acids and other proteins. nih.govucl.ac.uknih.govspringernature.com These in silico approaches complement experimental techniques by providing a framework for understanding the molecular basis of these interactions and for generating hypotheses that can be tested in the lab. researchgate.netnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.nettum.de In the context of NCp10, docking simulations can be used to model its interaction with specific RNA sequences, such as the packaging signal (Ψ), providing insights into the residues involved in recognition and binding. nih.gov

Molecular dynamics (MD) simulations are another powerful computational tool that can be used to study the dynamic behavior of proteins and their complexes over time. nih.govmdpi.comyoutube.com MD simulations can provide detailed information about the conformational changes that occur upon nucleic acid binding and can help to elucidate the mechanism of NCp10's nucleic acid chaperone activity. mdpi.com The length of the simulation is an important consideration, with longer simulations often required to capture significant conformational events. researchgate.net

Predicting protein-protein interactions is also a key area of computational biology. nih.govnih.gov Algorithms have been developed to predict which proteins are likely to interact based on a variety of features, including sequence motifs, domain-domain interactions, and co-evolutionary patterns. nih.govnih.govtum.de These methods can be used to identify potential cellular binding partners of NCp10, which may play a role in regulating its function during the viral life cycle. nih.gov

The following table summarizes computational methods used to predict NCp10 interactions:

Interactive Data Table: In Silico Interaction Prediction Methods

Method Description Application to NCp10
Molecular Docking Predicts the binding orientation of small molecules or nucleic acids to a protein. nih.gov Modeling the interaction of NCp10 with viral RNA packaging signals. nih.gov
Molecular Dynamics (MD) Simulation Simulates the movement of atoms and molecules over time. nih.govmdpi.com Studying the conformational dynamics of NCp10 upon RNA binding and its chaperone activity.
Protein-Protein Interaction Prediction Algorithms that predict interactions based on genomic, sequence, or structural information. nih.govnih.govspringernature.com Identifying potential host cellular proteins that interact with NCp10. nih.gov
Binding Free Energy Calculation Estimates the strength of the interaction between two molecules. mdpi.com Quantifying the affinity of NCp10 for different nucleic acid sequences.

Strategic Targeting of Retroviral Nucleocapsid Protein Ncp10 for Antiviral Intervention

Rationale for NCp10 as a Promising Antiviral Target

The pursuit of novel antiviral agents is driven by the rapid mutation rate of viruses like HIV-1, which leads to the emergence of resistance against existing therapies that primarily target viral enzymes such as reverse transcriptase, protease, and integrase. nih.govnih.gov In this context, the nucleocapsid protein (NCp) stands out as an ideal target for several key reasons. Firstly, NCp is strikingly conserved across all viral clades of HIV-1. nih.govnih.gov This high level of conservation suggests a low tolerance for mutations, meaning that any mutations that might confer resistance to an inhibitor would likely render the virus less fit or non-infectious. nih.govnih.gov

Secondly, NCp is a multifunctional protein that plays a central and essential role in a series of key steps throughout the viral life cycle. nih.gov It is indispensable for the selective packaging of the viral RNA genome and its dimerization during virus assembly. nih.gov Furthermore, it is critical during the early stages of infection, including the reverse transcription process. nih.gov The essential nature of NCp is underscored by research showing that point mutations in the protein lead to the production of noninfectious viruses. nih.gov This multifaceted involvement means that a single inhibitor targeting NCp could disrupt viral replication at multiple points, offering a significant therapeutic advantage. nih.gov

Conceptual Approaches for Inhibiting NCp10 Function

Given the diverse roles of NCp10, several distinct conceptual strategies have been developed to inhibit its function. These approaches are designed to interfere with its fundamental biochemical activities.

Interference with Nucleic Acid Chaperone Activity

A primary function of NCp10 is its activity as a nucleic acid chaperone. nih.gov This function involves catalyzing the rearrangement of nucleic acid structures into their most stable, base-paired conformations, a process crucial for the complex structural changes required during reverse transcription. nih.govresearchgate.net NCp assists the reverse transcriptase (RT) enzyme from the initiation to the completion of viral DNA synthesis, ensuring the process is carried out with fidelity. nih.gov The chaperone activity improves significantly as the Gag polyprotein is processed into its mature components, including NCp7 in HIV-1. researchgate.net Therefore, a key conceptual approach is to develop molecules that interfere with this chaperone activity, thereby disrupting the proper synthesis of viral DNA. nih.gov

Disruption of Protein-Nucleic Acid Interactions

NCp10's functions are fundamentally dependent on its ability to bind to viral nucleic acids. This interaction is mediated by highly conserved zinc finger motifs. nih.govnih.gov The protein contains two zinc finger structures that are critical for its function, and substitutions of the highly conserved residues within these motifs result in replication-defective viral particles. nih.gov These zinc fingers preferentially interact with single-stranded nucleic acids, which is key to the protein's ability to destabilize nucleic acid duplexes. researchgate.net

A major strategy for inhibiting NCp10, therefore, is the disruption of this protein-nucleic acid interaction. This can be achieved through molecules that target the zinc finger domains themselves. One such class of inhibitors is known as "zinc ejectors," which work by displacing the zinc ion from the finger-like structure, thereby destroying its conformation and ability to bind RNA. nih.gov Another approach involves non-covalent inhibitors designed to target the hydrophobic platform at the top of the zinc fingers, preventing them from engaging with their nucleic acid partners. nih.gov

Inhibition of Critical Protein-Protein Interactions

In addition to its interactions with nucleic acids, NCp10 (as a domain within the larger Gag polyprotein) also engages in critical protein-protein interactions (PPIs) with both viral and host factors. These interactions are essential for the late stages of the viral life cycle, particularly virus assembly and budding. nih.gov

The NC domain of Gag is known to interact with other viral proteins, such as Vif, and its neighboring domain within the polyprotein, p6. nih.gov It also recruits host cellular factors that are necessary for viral release, including members of the endosomal sorting complex required for transport (ESCRT) machinery via an interaction with the host protein Alix. nih.govnih.gov Other identified host protein interactions include the dsRNA-binding protein Staufen and the cellular ATP-binding protein ABCE1. nih.gov Targeting these specific PPIs with small molecules or peptide-based inhibitors represents a viable therapeutic strategy. By preventing the NC domain from binding to its protein partners, it is conceptually possible to block the assembly and budding of new viral particles. nih.govnih.gov

Rational Design and Screening Strategies for NCp10 Inhibitors (Excluding Clinical Applications)

The discovery of novel NCp10 inhibitors relies on a combination of rational design and systematic screening methodologies. These approaches aim to identify and optimize compounds that can effectively bind to the target and disrupt its function.

Rational drug design programs utilize detailed structural information about NCp10, including the conformation of its zinc fingers and binding pockets. mdpi.com Computer-aided or in silico virtual screening is a powerful tool in this process. This method involves using computational models to dock thousands of molecules from chemical databases into the structure of the target protein. The goal is to predict which compounds are most likely to bind with high affinity and then select a smaller, more manageable number of candidates for experimental testing.

High-throughput screening (HTS) provides a complementary experimental approach, allowing for the rapid testing of large libraries of chemical compounds to identify "hits" that inhibit a specific function. Various non-cellular assay formats are suitable for HTS of NCp10 inhibitors:

Fluorescence-Based Assays: These assays can measure the disruption of NCp10's interaction with nucleic acids. For example, a fluorescently labeled nucleic acid sequence will change its properties (e.g., fluorescence polarization) upon binding to NCp10. An effective inhibitor will prevent this binding, resulting in a measurable signal.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This technology can be used to monitor the disruption of either protein-nucleic acid or protein-protein interactions. It uses donor and acceptor beads that generate a light signal only when brought into close proximity by the interacting partners. An inhibitor will disrupt the interaction, leading to a loss of signal.

Enzyme-Linked Immunosorbent Assay (ELISA): This plate-based assay can be adapted to screen for inhibitors of protein-protein interactions by immobilizing one partner on a plate and detecting the binding of the other.

Once initial hits are identified through these screening methods, an iterative process of chemical refinement and optimization begins. mdpi.com This involves synthesizing and testing analogs of the hit compounds to improve their potency and selectivity for NCp10, guided by structure-activity relationship (SAR) studies and further molecular modeling.

Q & A

Q. What is the role of NCp10 in reverse transcription and proviral DNA synthesis?

NCp10 facilitates reverse transcription by acting as a nucleic acid chaperone, promoting primer tRNA annealing to viral RNA and enabling strand transfer reactions. Experimental designs often employ in vitro reverse transcription assays using RNA templates, primers, and purified NCp10. Key findings show NCp10 enhances primer-specific DNA synthesis while inhibiting non-specific self-primed cDNA synthesis, ensuring fidelity during minus-strand DNA transfer . For example, studies using MoMuLV RNA templates demonstrated a 5–10-fold increase in strand transfer efficiency in the presence of NCp10 .

Q. How does NCp10 interact with viral RNA to facilitate genome packaging?

NCp10 binds viral RNA via electrostatic interactions between its basic residues (e.g., lysines) and the RNA backbone. Methodology includes dot blot assays with ³²P-labeled RNA and competition experiments using non-specific tRNA. Mutagenesis of lysine residues adjacent to the zinc finger (e.g., K33/K46 in MoMuLV NCp10) reduces RNA binding affinity by 3–10-fold . Structural studies (NMR) reveal that Trp35 in NCp10 inserts into RNA base stacks, destabilizing secondary structures to enable annealing .

Q. What structural features of NCp10 are critical for its function?

The zinc finger domain (CX₂CX₄HX₄C motif) and flanking basic residues are essential. Zinc coordination stabilizes the protein’s tertiary structure, while lysines mediate RNA interactions. Mutagenesis of cysteines in the zinc finger (e.g., C28A/C36A) abolishes zinc binding but retains partial RNA annealing activity, suggesting zinc-independent chaperone functions . Chemically synthesized NCp10 with alkylated cysteines (NCp10-Cm) confirmed zinc-independent RNA binding .

Advanced Research Questions

Q. How do zinc finger mutations impact NCp10’s RNA annealing activity despite zinc independence?

While zinc coordination is dispensable for RNA annealing in vitro, the zinc finger’s structural integrity modulates in vivo functions like genome packaging. Mutations disrupting zinc binding (e.g., C28A/C36A) reduce virion infectivity by 90% but retain 50–70% RNA annealing activity in vitro . This contradiction highlights the zinc finger’s role in protein-protein interactions during virion assembly, not RNA binding per se .

Q. What experimental approaches resolve contradictions in NCp10’s role in RNA dimerization vs. annealing?

Competitive inhibition assays using NCp10 derivatives (e.g., lysine mutants or alkylated proteins) show that RNA dimerization relies on lysine-mediated interactions, while annealing depends on Trp35 stacking. For instance, K33A/K46A mutations reduce dimerization efficiency by 10-fold but only mildly affect primer tRNA annealing . These findings suggest distinct mechanisms for dimerization (sequence-specific) vs. annealing (structure-agnostic) .

Q. How does NCp10 influence genetic variability during viral replication?

NCp10 enhances reverse transcriptase (RT) error rates during minus-strand DNA synthesis. In vitro primer extension assays with mismatched templates show NCp10 increases misincorporation by 2–5-fold on RNA templates but inhibits errors on DNA templates. This suggests NCp10’s chaperone activity loosens RNA-DNA hybrids, permitting RT flexibility .

Q. What methodologies elucidate NCp10’s interactions with viral proteins like Vpr?

Co-immunoprecipitation and competition assays using purified NCp10 and Vpr fragments (e.g., (52–96)Vpr) reveal that NCp10 competes with NCp7 (HIV-1) for Vpr binding. Surface plasmon resonance (SPR) shows a dissociation constant (Kd) of ~50 nM for NCp10-Vpr interactions, implicating these complexes in viral budding or nuclear import .

Q. How do NMR studies inform NCp10’s structural dynamics during nucleic acid binding?

NMR structures of NCp10-d(ACGCC) complexes show Trp35 intercalates between G3 and C4 bases, while flanking lysines (K33/K46) stabilize phosphate backbone interactions. Mutating Trp35 reduces binding affinity by 8-fold, confirming its role in destabilizing RNA/DNA secondary structures . Comparative studies with HIV-1 NCp7 highlight conserved mechanisms despite differences in zinc finger number .

Data Contradictions and Methodological Insights

Q. Why do some studies report zinc-dependent NCp10 functions while others show zinc independence?

Discrepancies arise from in vitro vs. in vivo contexts. Zinc chelation abolishes virion infectivity by disrupting capsid assembly but does not impair in vitro RNA annealing. For example, alkylated NCp10 (zinc-free) retains RNA annealing activity but fails to package genomic RNA into virions .

Q. How can researchers reconcile NCp10’s generalized nucleic acid annealing with its viral specificity?

Specificity arises from cis-acting RNA elements (e.g., dimerization signals, primer binding sites) rather than NCp10 alone. In vitro assays using heterologous RNA show NCp10 promotes annealing universally, but viral RNA’s structural motifs (e.g., Ψ packaging signal) enhance efficiency by 20–50-fold .

Methodological Recommendations

  • RNA Binding Assays : Use dot blotting with ³²P-labeled RNA and competition with non-specific tRNA to quantify affinity .
  • Zinc Dependency Tests : Employ chemically synthesized NCp10 with alkylated cysteines (NCp10-Cm) to isolate zinc-independent effects .
  • Strand Transfer Assays : Mimic in vivo conditions using reconstituted viral cores or synthetic RNA/DNA hybrids .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.